

Application Notes and Protocols: GSK2830371

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Compound of Interest

Compound Name: *gsk2830371*

Cat. No.: *B607808*

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Introduction

GSK2830371 is a potent, selective, and orally active allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as PPM1D.[1] Wip1 is a critical negative regulator of the p53 tumor suppressor pathway. By inhibiting Wip1, **GSK2830371** leads to the activation of p53 and its downstream targets, making it a valuable tool for cancer research and drug development.[2] These application notes provide detailed information on the solubility and preparation of **GSK2830371** for experimental use.

Physicochemical Properties

Property	Value
Molecular Formula	C ₂₃ H ₂₉ ClN ₄ O ₂ S
Molecular Weight	461.02 g/mol
CAS Number	1404456-53-6

Solubility Data

GSK2830371 exhibits varying solubility in common laboratory solvents. It is essential to use fresh, anhydrous solvents, as moisture can reduce the solubility of the compound in DMSO.[3]

Solvent	Concentration	Remarks
DMSO	92 mg/mL (199.55 mM)	Use fresh, moisture-free DMSO.[3]
Ethanol	92 mg/mL	[3]
Water	Insoluble	[3]

Signaling Pathway of GSK2830371

GSK2830371 functions by allosterically inhibiting Wip1 phosphatase.[1] This inhibition prevents the dephosphorylation of key proteins in the DNA damage response pathway, most notably p53 at serine 15 (Ser15).[3] The sustained phosphorylation of p53 leads to its activation and the subsequent transcription of target genes that regulate cell cycle arrest and apoptosis.[2]



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GSK2830371 inhibits Wip1, leading to p53 activation.

Experimental Protocols

Preparation of Stock Solutions for In Vitro Studies

For in vitro experiments, **GSK2830371** is typically dissolved in DMSO to create a high-concentration stock solution.

Materials:

- **GSK2830371** powder
- Anhydrous DMSO
- Sterile microcentrifuge tubes

Protocol:

- Allow the **GSK2830371** powder to equilibrate to room temperature.
- Weigh the desired amount of **GSK2830371** powder.
- Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM to 100 mM).^[1]
- Vortex or sonicate the solution until the compound is completely dissolved.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solutions at -20°C for up to one year or at -80°C for up to two years.^[4]

Preparation of Working Solutions for In Vitro Cell-Based Assays

Working solutions are prepared by diluting the DMSO stock solution in cell culture medium.

Protocol:

- Thaw a frozen aliquot of the **GSK2830371** DMSO stock solution.

- Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
- Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically $\leq 0.1\%$).

Formulation for In Vivo Oral Administration

For in vivo studies in mice, **GSK2830371** can be formulated as a suspension or solution for oral gavage. It is recommended to prepare the formulation fresh daily.[\[3\]](#)

Example Vehicle Formulations:

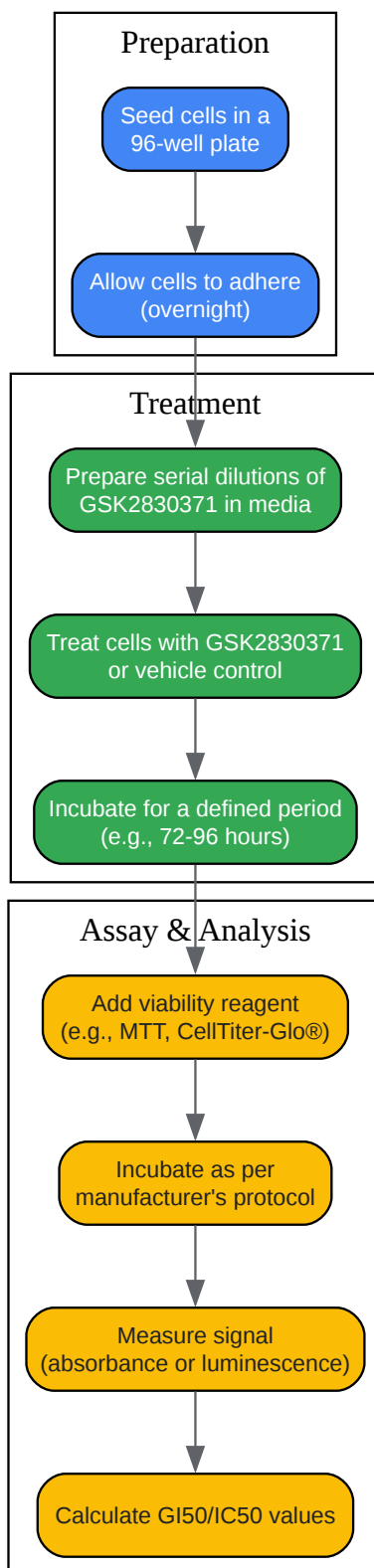
- Vehicle 1: 2% DMSO, 40% Captisol in water, pH adjusted to 4.0.[\[3\]](#)
- Vehicle 2: 5% DMSO, 20% Cremophor EL, 75% sterile water.[\[3\]](#)
- Vehicle 3: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[\[4\]](#)

Protocol for Vehicle 3:

- Dissolve the required amount of **GSK2830371** in DMSO.
- Add PEG300 and mix thoroughly.
- Add Tween-80 and mix until the solution is clear.
- Add saline and mix to achieve the final formulation.
- If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[\[4\]](#)

Experimental Workflow: Cell Viability Assay

A common application of **GSK2830371** is to assess its effect on cancer cell proliferation and viability. The following diagram outlines a typical workflow for a cell viability assay, such as the MTT or CellTiter-Glo® assay.



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Workflow for a typical cell viability assay.

Detailed Protocol: Cell Viability (CellTiter-Glo® Luminescent Assay)

This assay measures the number of viable cells in culture based on the quantification of ATP.

Materials:

- **GSK2830371** working solutions
- Cancer cell line of interest
- 96-well opaque-walled plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

Protocol:

- Seed cells into a 96-well opaque-walled plate at a density of 200-400 cells per well and incubate overnight.[\[2\]](#)
- The following day, treat the cells with serial dilutions of **GSK2830371**. Include a vehicle-only control (e.g., 0.1% DMSO).
- Incubate the plate for 7 days.[\[2\]](#)
- Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
- Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[\[2\]](#)
- Measure the luminescence using a plate reader.

- Calculate the 50% growth inhibitory concentration (GI50) by plotting the percentage of cell viability against the logarithm of the **GSK2830371** concentration.

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